molecular formula C23H18ClFN2O3S B11042384 (5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione

(5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11042384
M. Wt: 456.9 g/mol
InChI Key: SYLDRJRUSDPRCJ-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione is a complex organic molecule with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a thiazolidine-2,4-dione moiety, a pyrroloquinoline core, and several substituents that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione typically involves multi-step organic synthesis. The key steps include the formation of the pyrroloquinoline core, introduction of the thiazolidine-2,4-dione moiety, and the addition of the substituents. Reaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, reagents, and catalysts would be tailored to ensure environmental sustainability and compliance with industrial safety standards.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to alcohols.

    Substitution: Halogen substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, reduction may produce alcohol derivatives, and substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential bioactivity can be investigated. It may serve as a lead compound for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Medicine

Medicinal applications include its use as a potential therapeutic agent. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug development in areas such as oncology, infectious diseases, and neurological disorders.

Industry

In industry, the compound can be utilized in the development of advanced materials. Its unique properties may contribute to the creation of new polymers, coatings, or electronic materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, potentially inhibiting or activating their function. This interaction can result in various biological effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine-2,4-dione derivatives and pyrroloquinoline-based molecules. Examples include:

  • Rosiglitazone
  • Pioglitazone
  • Troglitazone

Uniqueness

What sets (5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione apart is its unique combination of structural features. The presence of the fluorine and chlorine substituents, along with the specific arrangement of the pyrroloquinoline and thiazolidine-2,4-dione moieties, contributes to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H18ClFN2O3S

Molecular Weight

456.9 g/mol

IUPAC Name

(5Z)-5-[9-(4-chlorophenyl)-6-fluoro-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C23H18ClFN2O3S/c1-22(2)10-23(3,11-4-6-12(24)7-5-11)15-9-13(25)8-14-16(20(29)27(22)17(14)15)18-19(28)26-21(30)31-18/h4-9H,10H2,1-3H3,(H,26,28,30)/b18-16-

InChI Key

SYLDRJRUSDPRCJ-VLGSPTGOSA-N

Isomeric SMILES

CC1(CC(C2=CC(=CC\3=C2N1C(=O)/C3=C\4/C(=O)NC(=O)S4)F)(C)C5=CC=C(C=C5)Cl)C

Canonical SMILES

CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=C4C(=O)NC(=O)S4)F)(C)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.